REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[CH2:2][CH:3]([CH2:7][C:8](Cl)=[O:9])[C:4](Cl)=[O:5].[Br:13][C:14]1[CH:26]=[C:25]([Br:27])[CH:24]=[C:16]([C:17]([O:19]C(C)(C)C)=O)[C:15]=1[OH:28].[H-].[Na+]>O1CCCC1.FC(F)(F)C(O)=O>[Br:13][C:14]1[CH:26]=[C:25]([Br:27])[CH:24]=[C:16]([CH2:17][O:19][C:1](=[O:11])[CH2:2][CH:3]([CH2:7][C:8]([O:19][CH2:17][C:16]2[C:15](=[C:14]([Br:13])[CH:26]=[C:25]([Br:27])[CH:24]=2)[OH:28])=[O:9])[C:4]([O:19][CH2:17][C:16]2[C:15](=[C:14]([Br:13])[CH:26]=[C:25]([Br:27])[CH:24]=2)[OH:28])=[O:5])[C:15]=1[OH:28] |f:2.3|
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(CC(C(=O)Cl)CC(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(C(=O)OC(C)(C)C)=CC(=C1)Br)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
product
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was then removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
gave a pure product
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the precipitate recrystallized from trifluoroacetic acid
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(COC(CC(C(=O)OCC=2C(O)=C(C=C(C2)Br)Br)CC(=O)OCC=2C(O)=C(C=C(C2)Br)Br)=O)=CC(=C1)Br)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |